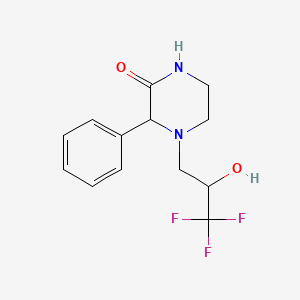
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluorohydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated piperazine reacts with a phenyl nucleophile.
Addition of the Trifluorohydroxypropyl Group: The trifluorohydroxypropyl group can be added through a nucleophilic substitution reaction involving a trifluoropropyl halide and a hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluorohydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ketone yields the original hydroxy compound.
Scientific Research Applications
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It can be used as a probe to study biological processes involving piperazine derivatives.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets. The phenyl group and the trifluorohydroxypropyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold, positioning the functional groups in a way that enhances their interaction with the target molecules. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpiperazine: Lacks the trifluorohydroxypropyl group, resulting in different chemical properties and biological activities.
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazine: Lacks the phenyl group, which affects its interaction with molecular targets.
2-Phenylpiperazine: Similar to 3-Phenylpiperazine but with the phenyl group in a different position, leading to different reactivity and applications.
Uniqueness
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is unique due to the presence of both the phenyl group and the trifluorohydroxypropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced interaction with biological targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10(19)8-18-7-6-17-12(20)11(18)9-4-2-1-3-5-9/h1-5,10-11,19H,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPHHIBKRCMYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[5-[2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B6969140.png)
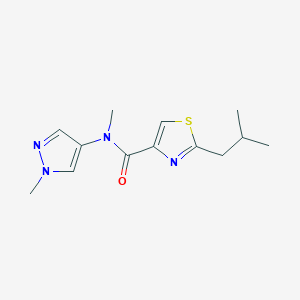
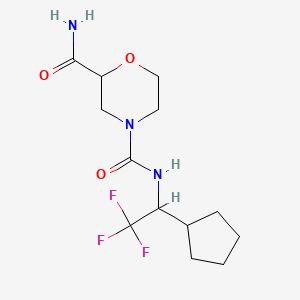
![5-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B6969175.png)
![5-(3-Benzyl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyrimidine-2,4-dione](/img/structure/B6969176.png)
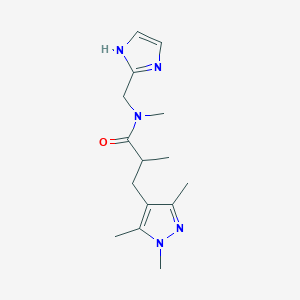
![[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6969196.png)
![tert-butyl (2R)-2-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carbonyl)azetidine-1-carboxylate](/img/structure/B6969198.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6969211.png)
![N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide](/img/structure/B6969220.png)
![6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)

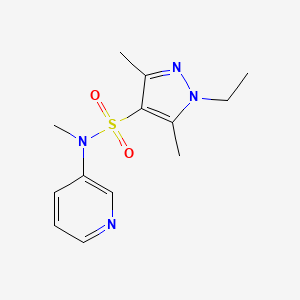
![[1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B6969249.png)
